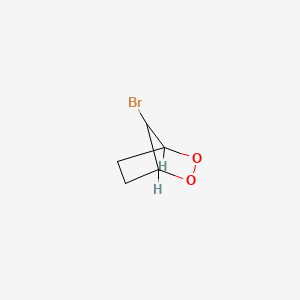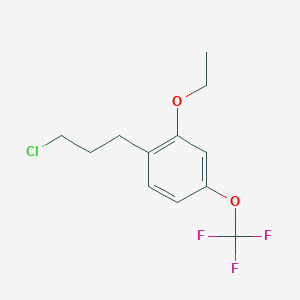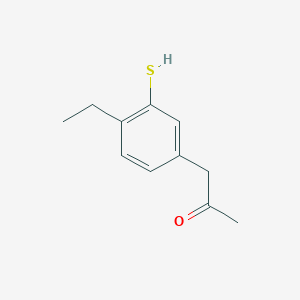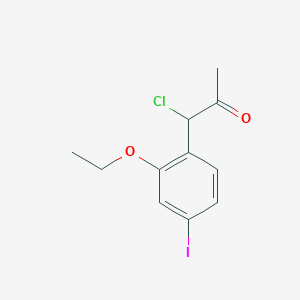
2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2,3-dioxabicyclo[221]heptane is an organic compound with the molecular formula C5H7BrO2 It is a bicyclic compound containing a bromine atom and two oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic compounds . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-2,3-dioxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to remove the bromine atom.
Ring-Opening Reactions: The bicyclic structure can be opened under certain conditions to form linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted bicyclic compounds, while oxidation and reduction can lead to different oxides or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
7-bromo-2,3-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its bromine and oxygen atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dioxabicyclo[2.2.1]heptane: Lacks the bromine atom but has a similar bicyclic structure.
7-chloro-2,3-dioxabicyclo[2.2.1]heptane: Similar structure with a chlorine atom instead of bromine.
7-iodo-2,3-dioxabicyclo[2.2.1]heptane: Contains an iodine atom in place of bromine.
Uniqueness
7-bromo-2,3-dioxabicyclo[2.2.1]heptane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
72536-23-3 |
|---|---|
Molekularformel |
C5H7BrO2 |
Molekulargewicht |
179.01 g/mol |
IUPAC-Name |
7-bromo-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H7BrO2/c6-5-3-1-2-4(5)8-7-3/h3-5H,1-2H2 |
InChI-Schlüssel |
VYNXRNWUCCGVGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C1OO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















